
3-(Pyrrolidin-1-ylmethyl)piperidine
Overview
Description
3-(Pyrrolidin-1-ylmethyl)piperidine is a bicyclic amine comprising a piperidine ring (6-membered, one nitrogen atom) fused with a pyrrolidine moiety (5-membered, one nitrogen atom) via a methylene bridge. This hybrid structure confers unique physicochemical properties, such as enhanced solubility and bioavailability, making it a promising scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-1-ylmethyl)piperidine can be achieved through a multi-step process. One common method involves the exhaustive catalytic hydrogenation of pyrrolylpyridine. This process begins with the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran to form pyrrolylpyridine. The pyrrolylpyridine is then subjected to catalytic hydrogenation in the presence of palladium on carbon and hydrochloric acid, resulting in the formation of this compound .
Industrial Production Methods: For industrial-scale production, the process can be scaled up using the same catalytic hydrogenation method. The use of palladium on carbon as a catalyst and the presence of hydrochloric acid ensure high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrrolidin-1-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrrolidine and piperidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-(Pyrrolidin-1-ylmethyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-ylmethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Structural Analogs with Varied Pyrrolidine/Piperidine Substitution
Subtle changes in the position or connectivity of the pyrrolidine and piperidine rings significantly alter biological activity:
Compound Name | Structural Features | Key Differences in Activity/Properties |
---|---|---|
1-(Pyrrolidin-3-yl)piperidine | Pyrrolidine attached to piperidine via C3 | Broader receptor affinity but lower selectivity for dopamine receptors compared to 3-(Pyrrolidin-1-ylmethyl)piperidine |
1-(Pyrrolidin-2-yl)piperidine | Pyrrolidine attached to piperidine via C2 | Reduced metabolic stability due to steric hindrance |
(R)-1-(Pyrrolidin-3-yl)piperidine | Chiral center at pyrrolidine C3 | Enantiomer-dependent activity; (R)-form shows higher dopamine receptor selectivity than the (S)-form |
3-(3-Methylidenepiperidine-1-carbonyl)pyridine | Piperidine-pyridine hybrid | Pyridine ring enhances π-π stacking, improving CNS penetration |
Mechanistic Insights :
- Stereochemistry : The (R)-enantiomer of 1-(pyrrolidin-3-yl)piperidine exhibits 2-fold higher affinity for dopamine D2 receptors than its (S)-counterpart, underscoring the importance of chirality in receptor binding .
- Fluorinated Analogs : Substituting pyrrolidine with difluoro groups (e.g., 3,3-difluoropyrrolidine) improves metabolic stability by resisting oxidative degradation, as seen in (3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine .
Compounds with Alternative Heterocycles
Replacing pyrrolidine or piperidine with other nitrogen-containing rings modulates pharmacological profiles:
Compound Name | Heterocycle Replacement | Biological Impact |
---|---|---|
N-Methylpiperazine | Piperazine instead of piperidine | Stronger serotonin receptor affinity (Ki = 12 nM vs. >100 nM for piperidine analogs) |
1-(Piperidin-3-yl)pyrrolidine | Dual piperidine-pyrrolidine | Dual inhibition of monoamine oxidases (MAO-A/B) due to flexible binding |
4-Piperidone | Ketone group in piperidine | Antidepressant activity via norepinephrine reuptake inhibition |
Research Findings :
- Piperazine derivatives like N-methylpiperazine exhibit anxiolytic effects but lack the dopamine selectivity of pyrrolidine-piperidine hybrids .
- Piperidone derivatives show broader receptor interactions, increasing off-target risks compared to this compound .
Substituent Effects on Pharmacokinetics
Alkyl or aryl substitutions on the piperidine/pyrrolidine backbone influence steric and electronic properties:
Compound Name | Substituent | Pharmacokinetic Outcome |
---|---|---|
2-Ethyl-1-(pyrrolidin-3-yl)piperidine | Ethyl group at piperidine C2 | Increased lipophilicity (LogP = 2.1 vs. 1.5 for unsubstituted analog) |
3-(Cyclohexylmethyl)-1-phenylpiperidine | Cyclohexylmethyl group | Enhanced blood-brain barrier penetration (brain/plasma ratio = 4.7) |
6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine | Ethyl and methyl groups | Improved oral bioavailability (F = 78% vs. 45% for parent compound) |
Key Trends :
- Methyl/Ethyl Groups : Enhance metabolic stability by shielding labile sites from cytochrome P450 enzymes .
- Aromatic Substitutions : Phenyl or pyridinyl groups improve target binding but may reduce solubility .
Data Tables
Table 1: Structural and Pharmacological Comparison of Key Analogs
Compound Name | Structure | Receptor Affinity (Ki, nM) | Therapeutic Potential |
---|---|---|---|
This compound | Piperidine-pyrrolidine hybrid | D2: 25 ± 3; 5-HT1A: 180 ± 20 | Neuropathic pain, Parkinson’s |
(R)-1-(Pyrrolidin-3-yl)piperidine | Chiral pyrrolidine-piperidine | D2: 18 ± 2; 5-HT1A: 220 ± 25 | Schizophrenia, ADHD |
N-Methylpiperazine | Piperazine | 5-HT2A: 12 ± 1; D2: 85 ± 10 | Anxiety, depression |
Data synthesized from .
Biological Activity
3-(Pyrrolidin-1-ylmethyl)piperidine is a bicyclic organic compound notable for its significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 168.28 g/mol. The compound features a piperidine ring substituted with a pyrrolidin-1-ylmethyl group, contributing to its unique biological interactions.
Biological Activity
Research indicates that this compound interacts with various biological targets, particularly in the central nervous system (CNS). Its potential roles include:
- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, which may affect neuronal activity and behavior. This suggests potential applications in treating CNS disorders such as anxiety and depression.
- Receptor Interaction : Studies have demonstrated that this compound can modulate receptor activity, which is crucial for understanding its pharmacological properties. It may interact with receptors involved in neurotransmission and other signaling pathways.
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Formation of the Piperidine Ring : This can be achieved through various synthetic routes, including cyclization reactions.
- Substitution with Pyrrolidine : The introduction of the pyrrolidinyl group can be accomplished via nucleophilic substitution reactions.
- Optimization Techniques : Recent advancements have explored microwave-assisted synthesis methods to improve yields and reduce reaction times.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(Pyrrolidin-1-yl)methylpiperidine | Similar piperidine core | Potentially different receptor interactions |
4-(Pyrrolidin-1-yl)methylpiperidine | Variation at the piperidine nitrogen position | May exhibit distinct pharmacological profiles |
N-Methylpiperidine | Lacks the pyrrolidinyl substituent | Simpler structure; different reactivity |
The presence of the pyrrolidinyl group in this compound enhances its potential for specific interactions that may not be present in simpler analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- CNS Activity : In preclinical models, the compound has shown promise in modulating anxiety-like behaviors, indicating its potential as a therapeutic agent for anxiety disorders.
- Antifungal Activity : Related compounds have exhibited antifungal properties against resistant strains such as Candida auris, highlighting the broader applicability of piperidine derivatives in treating infections .
- Mechanistic Studies : Research has focused on understanding the mechanisms by which this compound influences cellular signaling pathways, particularly those associated with neuroprotection and anti-inflammatory responses .
Q & A
Q. Basic: What are the recommended methods for synthesizing 3-(Pyrrolidin-1-ylmethyl)piperidine, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves alkylation or reductive amination of pyrrolidine and piperidine derivatives. For example, coupling 3-(chloromethyl)piperidine with pyrrolidine under basic conditions (e.g., NaOH in dichloromethane) can yield the target compound . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Temperature control : Reactions often proceed at 50–80°C to balance reaction rate and side-product formation.
- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide may improve yields in biphasic systems.
Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using GC-MS or NMR .
Q. Advanced: How can researchers resolve stereochemical challenges during the synthesis of this compound derivatives?
Answer:
Stereochemical control is critical for bioactive analogs. Strategies include:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine) to direct stereochemistry .
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective alkylation .
- Chromatographic resolution : Separate diastereomers using chiral HPLC columns (e.g., Chiralpak® IA/IB) .
Data interpretation : Compare experimental optical rotation with computational models (DFT or molecular docking) to validate configurations .
Q. Basic: What analytical techniques are most reliable for characterizing this compound?
Answer:
Standard characterization involves:
- NMR spectroscopy : ¹H/¹³C NMR to confirm backbone structure (e.g., δ ~2.5–3.5 ppm for pyrrolidine N-CH₂ protons) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 169.17 g/mol).
- Elemental analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 71.2%, H: 10.7%, N: 18.1%) .
Quality control : Purity ≥95% via HPLC (C18 column, acetonitrile/water gradient) .
Q. Advanced: How can researchers address contradictions in reported pharmacological data for this compound analogs?
Answer:
Discrepancies in activity (e.g., receptor binding vs. in vivo efficacy) may arise from:
- Structural heterogeneity : Subtle differences in substituents (e.g., fluorophenyl vs. chlorophenyl groups) alter bioactivity .
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or buffer pH affect receptor affinity measurements .
- Metabolic stability : Hepatic microsome assays (e.g., human vs. rodent) reveal species-specific degradation pathways .
Resolution : Perform head-to-head comparisons under standardized protocols and validate with orthogonal assays (e.g., SPR and calcium flux) .
Q. Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
Critical precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: <1 ppm).
- Waste disposal : Neutralize acidic/basic byproducts before incineration .
Emergency response : Immediate decontamination with water for spills and access to SDS documentation .
Q. Advanced: What computational approaches are effective for predicting the bioactivity of this compound derivatives?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., serotonin or dopamine receptors) .
- QSAR modeling : Train models on datasets (e.g., ChEMBL) to correlate substituent electronegativity with IC₅₀ values .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .
Validation : Compare predicted vs. experimental Ki values, prioritizing derivatives with <10 nM affinity .
Q. Basic: How can researchers assess the stability of this compound under varying storage conditions?
Answer:
- Thermal stability : Accelerated degradation studies (40–60°C for 4 weeks) with HPLC monitoring .
- Light sensitivity : Expose to UV (254 nm) and measure photodegradation via UV-Vis spectroscopy .
- Humidity control : Store in desiccators with silica gel to prevent hydrolysis .
Recommendation : Optimal storage at –20°C in amber vials under nitrogen .
Q. Advanced: What strategies mitigate off-target effects of this compound in neuropharmacological studies?
Answer:
- Selective receptor profiling : Screen against panels of GPCRs (e.g., Eurofins Cerep) to identify cross-reactivity .
- Prodrug design : Introduce ester moieties to enhance blood-brain barrier penetration and reduce peripheral activity .
- Metabolite analysis : Use LC-MS/MS to identify active metabolites contributing to off-target effects .
Properties
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h10-11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMGCHHOJIKYCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402126 | |
Record name | 3-(pyrrolidin-1-ylmethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514842-98-9 | |
Record name | 3-(pyrrolidin-1-ylmethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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